Tephrosin

Descripción general

Descripción

La tefrosina es un isoflavonoide rotenoide natural que ha demostrado poseer potentes actividades anticancerígenas. Se aísla de las hojas y ramas de plantas del género Tephrosia, como Tephrosia vogelii . La tefrosina ha sido estudiada por sus diversas actividades biológicas, incluida su potencial como insecticida y su capacidad para inducir apoptosis en las células cancerosas .

Aplicaciones Científicas De Investigación

Química: La tefrosina se utiliza como material de partida para la síntesis de otros compuestos bioactivos.

Biología: La tefrosina ha demostrado inducir apoptosis en las células cancerosas mediante la generación de especies reactivas de oxígeno y la interrupción del potencial de la membrana mitocondrial.

Medicina: La tefrosina ha demostrado potentes actividades anticancerígenas contra diversas líneas celulares de cáncer, incluidas las células de cáncer pancreático y ovárico Puede sensibilizar las células de cáncer de ovario resistentes al paclitaxel al paclitaxel al inhibir la vía de señalización FGFR1.

Análisis Bioquímico

Biochemical Properties

Tephrosin interacts with various biomolecules in biochemical reactions. It is rich in bioactive phytochemicals, particularly rotenoids which include rotenone, deguelin, rotenolone, and this compound . These compounds have strong insecticidal activities and are involved in a variety of biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to suppress cell viability in various cancer cell lines and promote apoptosis of PANC-1 and SW1990 pancreatic cancer cells . This compound increases the production of intracellular reactive oxygen species (ROS) and leads to mitochondrial membrane potential depolarization, and subsequent cytochrome c release .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the phosphorylation of AKT, STAT3, ERK, and p38 MAPK, all of which simultaneously play important roles in survival signaling pathways . Notably, this compound downregulates the phosphorylation of FGFR1 and its specific adapter protein FRS2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La tefrosina se puede sintetizar a través de un proceso de semisíntesis estereocontrolado. Un método implica una transformación de dos pasos de la rotenona en ácido rot-2’-enónico a través de una apertura de anillo mediada por zinc del bromuro de rotenona. Esto va seguido de una hidroxilación mediada por cromo para proporcionar tefrosina como un solo diastereoisómero . Este método es operacionalmente simple, escalable y de alto rendimiento, lo que ofrece ventajas considerables sobre los métodos anteriores .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial de tefrosina no están ampliamente documentados, la ruta semisintética descrita anteriormente proporciona un enfoque escalable que podría adaptarse para la producción industrial. El uso de rotenona comercialmente disponible como material de partida hace que este método sea factible para preparaciones a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

La tefrosina se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar sus actividades biológicas o para estudiar sus propiedades en diferentes contextos.

Reactivos y condiciones comunes

Oxidación: La tefrosina se puede oxidar utilizando reactivos como el trióxido de cromo o el permanganato de potasio en condiciones controladas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles en condiciones básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de la tefrosina puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados dihidro. Las reacciones de sustitución pueden introducir varios grupos funcionales, mejorando las actividades biológicas del compuesto.

Mecanismo De Acción

La tefrosina ejerce sus efectos a través de múltiples mecanismos:

Inducción de apoptosis: La tefrosina induce apoptosis en las células cancerosas mediante la generación de especies reactivas de oxígeno, lo que lleva a la despolarización del potencial de la membrana mitocondrial y la liberación de citocromo c. Este proceso activa la caspasa-3 y la caspasa-9, lo que resulta en la muerte celular.

Inhibición de vías de señalización: En las células de cáncer de ovario resistentes al paclitaxel, la tefrosina inhibe la fosforilación de proteínas de señalización clave como AKT, STAT3, ERK y p38 MAPK.

Comparación Con Compuestos Similares

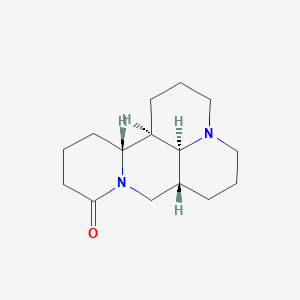

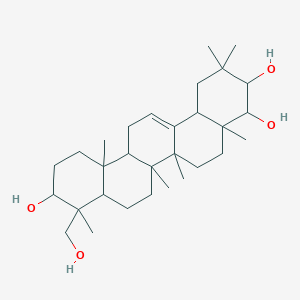

La tefrosina es parte de la familia de los rotenoides, que incluye compuestos como la rotenona, la deguelina y la rotenolona . Estos compuestos comparten estructuras y actividades biológicas similares, pero difieren en sus efectos y aplicaciones específicos:

Rotenona: Conocida por sus propiedades insecticidas, la rotenona se ha utilizado como veneno para peces y agente de control de plagas.

Rotenolona: Este compuesto también posee propiedades insecticidas y se ha utilizado en el control de plagas.

La tefrosina destaca por sus potentes actividades anticancerígenas y su capacidad para superar la quimiorresistencia en ciertas células cancerosas .

Propiedades

IUPAC Name |

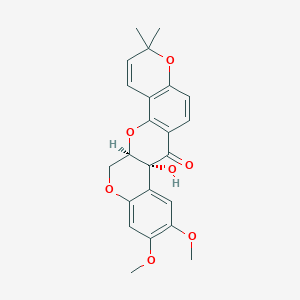

(1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O7/c1-22(2)8-7-12-15(30-22)6-5-13-20(12)29-19-11-28-16-10-18(27-4)17(26-3)9-14(16)23(19,25)21(13)24/h5-10,19,25H,11H2,1-4H3/t19-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBZCCQCDWNNJQ-AUSIDOKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878627 | |

| Record name | Tephrosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-80-2 | |

| Record name | Tephrosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tephrosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tephrosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEPHROSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C081V83CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

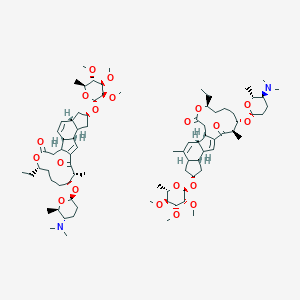

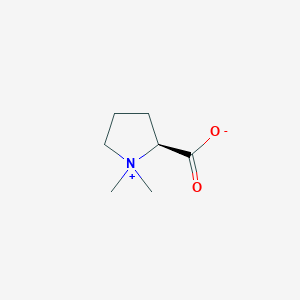

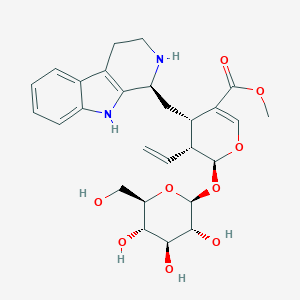

Feasible Synthetic Routes

Q1: What is the primary molecular target of Tephrosin?

A1: this compound exerts its anticancer activity primarily by inhibiting the Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway. [] It has been shown to downregulate the phosphorylation of FGFR1 and its adapter protein FRS2. []

Q2: How does this compound affect cell survival pathways?

A2: this compound inhibits the phosphorylation of key proteins involved in survival signaling pathways, including AKT, STAT3, ERK, and p38 MAPK. [] Additionally, it reduces the expression of the anti-apoptotic factor XIAP. []

Q3: Does this compound induce apoptosis? If so, how?

A3: Yes, this compound promotes apoptosis in several cancer cell lines. Studies using pancreatic cancer cells demonstrate enhanced cleavage of caspase-3, caspase-9, and PARP, indicating apoptosis induction. []

Q4: What role does Reactive Oxygen Species (ROS) play in this compound's mechanism of action?

A4: this compound increases intracellular ROS production, contributing to its anticancer activity. This leads to mitochondrial membrane potential depolarization and subsequent cytochrome c release, ultimately triggering apoptosis. [] ROS scavengers were shown to weaken the apoptotic effects of this compound, highlighting the importance of ROS in its mechanism. []

Q5: Does this compound interact with P-glycoprotein?

A6: this compound does not appear to affect the expression or function of P-glycoprotein, a multidrug resistance protein. [] This suggests that this compound may be effective even in cancer cells that overexpress P-glycoprotein.

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C23H22O7 and a molecular weight of 410.4 g/mol.

Q7: Are there any characteristic spectroscopic data for this compound?

A8: Yes, this compound can be identified by its spectroscopic data, including NMR and mass spectrometry. Its structure has been confirmed by these methods in various studies. [, , , , , , ]

Q8: Is there any research available on this compound related to material compatibility and stability, catalytic properties, or computational chemistry and modeling?

A8: The provided research focuses primarily on the biological activity and phytochemical analysis of this compound. Studies exploring material compatibility, catalytic properties, or computational modeling are not included in this set.

Q9: How does the structure of this compound relate to its insecticidal activity?

A10: Studies on related rotenoids suggest that saturation at the B/C ring junction and the presence of methoxy groups at C-2 and/or C-3 are important for larvicidal activity. [] this compound possesses these structural features, contributing to its insecticidal properties.

Q10: How does the structure of this compound compare to other rotenoids?

A11: this compound is structurally similar to other rotenoids like rotenone and deguelin. They share a common core structure but differ in the substituents on their E-ring. [, ] These structural differences can influence their potency and selectivity against various targets. [, ]

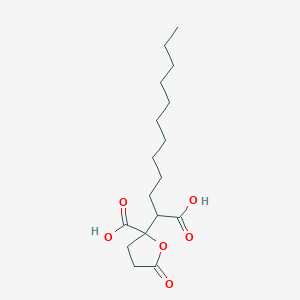

Q11: What is the main degradation product of this compound, and how is it formed?

A13: The primary degradation product of this compound is Deguelin, formed through auto-oxidation. This process is accelerated in the presence of endogenous peroxides found in some formulation excipients. []

Q12: Is there any research available on this compound regarding SHE regulations, PK/PD, in vitro and in vivo efficacy, or resistance and cross-resistance?

A12: While the provided research highlights the biological activities of this compound, specific details regarding SHE regulations, PK/PD, comprehensive in vivo efficacy studies, and resistance mechanisms are not extensively discussed.

Q13: Is there any research available on this compound regarding drug delivery and targeting, biomarkers and diagnostics, or analytical methods and techniques?

A16: While the research discusses analytical techniques for identifying and quantifying this compound, it doesn't delve into specific drug delivery strategies, biomarker research, or diagnostic applications. [, ]

Q14: Is there any research available on this compound regarding environmental impact and degradation, dissolution and solubility, analytical method validation, or quality control and assurance?

A17: While the research touches upon this compound's presence in various plant species and its extraction, it doesn't provide detailed information on environmental impact, degradation pathways, dissolution kinetics, solubility profiles, or specific quality control measures. [, , ]

Q15: Is there any research available on this compound regarding immunogenicity and immunological responses, drug-transporter interactions, drug-metabolizing enzyme induction or inhibition, or biocompatibility and biodegradability?

A15: The provided research predominantly focuses on this compound's anticancer and insecticidal activities. It does not provide in-depth insights into its immunogenicity, interactions with drug transporters or metabolizing enzymes, or its biocompatibility and biodegradability.

Q16: What are the primary plant sources of this compound?

A20: this compound is primarily found in plants belonging to the genus Tephrosia, particularly Tephrosia vogelii. [, , ] Other plant sources include Derris, Lonchocarpus, Millettia, Amorpha, Sarcolobus, Indigofera, and Mundulea species. [, , , , , , , , ]

Q17: How does the rotenoid content vary in Tephrosia vogelii?

A21: Research has identified three chemotypes of Tephrosia vogelii with varying rotenoid content. Chemotype 1 contains rotenoids like Deguelin, this compound, and Rotenone, while chemotype 2 lacks rotenoids and contains flavanones and flavones. Chemotype 3 displays a mixed profile with characteristics of both chemotypes 1 and 2. []

Q18: What is the significance of identifying different chemotypes in Tephrosia vogelii?

A22: Recognizing distinct chemotypes is crucial for ensuring the efficacy and reliability of Tephrosia vogelii as a botanical insecticide. Since farmers often lack the means to determine chemical content, promoting this species for pest management requires careful consideration and efficacy testing. []

Q19: Are there any potential applications of this compound in traditional medicine?

A23: Tephrosia purpurea, a rich source of this compound, has a long history of use in traditional medicine, particularly in Ayurveda. It is traditionally employed for various ailments, including wound healing, liver disorders, asthma, and digestive issues. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.